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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenol

Cat. No.: B050614 Get Quote

Introduction: The Strategic Importance of the 3-
Fluoro-4-methoxyphenol Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection

of molecular building blocks is paramount to successful innovation. Among these, 3-Fluoro-4-
methoxyphenol has emerged as a particularly valuable scaffold. Its unique trifecta of

functional groups—a reactive phenol, an electron-donating methoxy group, and a strategically

placed fluorine atom—provides a powerful toolkit for modulating the physicochemical and

biological properties of larger molecules.[1]

The incorporation of fluorine into therapeutic candidates is a well-established strategy for

enhancing pharmacokinetic profiles.[2][3] Fluorine's high electronegativity and small size can

improve metabolic stability, increase membrane permeation, and enhance binding affinity to

target proteins.[2][4] The methoxy group, prevalent in many natural products and approved

drugs, influences ligand-target binding, physicochemical properties, and ADME (Absorption,

Distribution, Metabolism, and Excretion) parameters.[5] The phenolic hydroxyl group serves as

a versatile synthetic handle, allowing for the facile introduction of diverse functionalities through

etherification, esterification, or coupling reactions.

This guide provides an in-depth exploration of 3-Fluoro-4-methoxyphenol derivatives,

intended for researchers, chemists, and drug development professionals. We will delve into the

core chemistry of the scaffold, detail synthetic methodologies for its derivatization, explore its
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applications in drug discovery, and provide validated experimental protocols to empower your

research and development endeavors.

Physicochemical Properties of the Core Scaffold
Understanding the intrinsic properties of the 3-Fluoro-4-methoxyphenol core is essential for

predicting its behavior in synthetic transformations and biological systems. The interplay

between the electron-withdrawing fluorine atom and the electron-donating methoxy group

creates a unique electronic environment that governs its reactivity and physical characteristics.

Property Value Source

Molecular Formula C₇H₇FO₂ PubChem[6]

Molecular Weight 142.13 g/mol PubChem[6]

Melting Point 54-55 °C ChemicalBook[7]

Boiling Point 248.2±20.0 °C (Predicted) ChemicalBook[7]

pKa 9.46±0.18 (Predicted) ChemicalBook[7]

Appearance Light yellow to brown solid ChemicalBook[7]

CAS Number 452-11-9 PubChem[6]

Synthesis of Key 3-Fluoro-4-methoxyphenol
Derivatives
The true utility of 3-Fluoro-4-methoxyphenol lies in its capacity to be readily converted into a

diverse array of derivatives. The phenolic hydroxyl group is the primary site of modification,

most commonly through nucleophilic substitution reactions.

General Derivatization Strategies
The diagram below illustrates the primary synthetic pathways for derivatizing the 3-Fluoro-4-
methoxyphenol core. The phenol can be readily O-alkylated to form ethers or engaged in

coupling reactions to form more complex bi-aryl structures, which are common motifs in

pharmaceutical agents.
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O-Alkylation / O-Arylation Coupling Reactions

3-Fluoro-4-methoxyphenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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